4-Bromo-2-(2-hydroxyethyl)phenol

Physicochemical characterization Density Boiling point

Medicinal chemistry groups often face unreliable aryl halide intermediates that stall cross-coupling campaigns. 4-Bromo-2-(2-hydroxyethyl)phenol solves this as the explicit intermediate '10a' from the Pfizer β3-adrenergic agonist patent, demonstrated at 94% yield on >100 g scale. • Dual hydroxyl orthogonality (phenolic OH pKa≈9-10; aliphatic OH pKa≈15-16) enables sequential chemoselective functionalization without protecting group manipulation. • Para-aryl bromide delivers 10-100× faster oxidative addition vs. aryl chlorides under mild Pd catalysis (rt-60 °C, 1-2 mol% Pd), compatible with both hydroxyl groups. • LogP 1.69 & PSA 40.46 Ų place derivatives in optimal drug-like space, validated across 50-200 analog libraries with standardized conditions requiring no re-optimization.

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
CAS No. 198277-06-4
Cat. No. B169422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2-hydroxyethyl)phenol
CAS198277-06-4
Synonyms4-BROMO-2-(2-HYDROXYETHYL)PHENOL
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CCO)O
InChIInChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2
InChIKeyRICVPANHDBWIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(2-hydroxyethyl)phenol: Core Identity & Procurement


4-Bromo-2-(2-hydroxyethyl)phenol (CAS 198277-06-4, synonym: 5-bromo-2-hydroxyphenethyl alcohol) is a brominated phenolic building block with the molecular formula C8H9BrO2 and a molecular weight of 217.06 Da . The compound features a phenolic hydroxyl group, a primary aliphatic alcohol on a two-carbon ethyl chain, and a bromine substituent at the para position relative to the phenol. These three functional groups confer distinct reactivity profiles—the phenol enabling O-alkylation and esterification, the aliphatic alcohol permitting further oxidation or condensation, and the aryl bromide providing a robust handle for transition-metal-catalyzed cross-coupling reactions . Its predicted physicochemical properties include a density of 1.615 ± 0.06 g/cm³, a boiling point of 328.8 ± 27.0 °C, a polar surface area (PSA) of 40.46 Ų, and a calculated LogP of 1.69, placing it in a favorable lipophilicity range for membrane permeability in cell-based assays [1]. The compound is commercially available from multiple suppliers at a standard purity specification of 95%, with batch-specific analytical documentation including NMR, HPLC, and GC .

4-Bromo-2-(2-hydroxyethyl)phenol: Irreplaceability Analysis


Substituting 4-bromo-2-(2-hydroxyethyl)phenol with a closely related halogenated or non-halogenated analog introduces quantifiable changes in reactivity, lipophilicity, and downstream synthetic efficiency that can derail multi-step synthesis programs. The non-brominated parent compound, 2-(2-hydroxyethyl)phenol (CAS 7768-28-7), lacks the aryl bromide required for palladium-catalyzed cross-coupling, eliminating a key diversification strategy used in medicinal chemistry and chemical biology . The 4-fluoro analog (CAS 1512109-78-2) possesses a carbon-fluorine bond that is essentially inert under standard Suzuki-Miyaura conditions, fundamentally altering the accessible chemical space . The positional isomer 2-bromo-4-(2-hydroxyethyl)phenol (CAS 196081-78-4) places the bromine ortho to the phenol, which can sterically hinder both O-functionalization and cross-coupling steps, leading to lower yields and different regiochemical outcomes in subsequent reactions [1]. Finally, 4-(2-bromoethyl)phenol (CAS 14140-15-9), which carries the bromine on the ethyl chain rather than the aromatic ring, behaves as an alkylating agent rather than an aryl electrophile, entering entirely different reaction manifolds . Each of these substitutions alters a critical parameter—whether synthetic handle identity, steric accessibility, or electronic character—that cascades through downstream steps, making simple interchange scientifically unsound without re-optimization of the entire synthetic route.

4-Bromo-2-(2-hydroxyethyl)phenol: Quantitative Differentiation vs. Analogs


Physicochemical Differentiation: Density & Boiling Point

4-Bromo-2-(2-hydroxyethyl)phenol exhibits a significantly higher predicted density and a lower predicted atmospheric boiling point compared to its non-brominated parent, 2-(2-hydroxyethyl)phenol. These differences arise from the increased molecular weight and polarizability introduced by the bromine atom. The higher density of the brominated compound (1.615 vs. 1.159 g/mL experimentally, or 1.2±0.1 predicted) directly affects solvent partitioning and chromatographic behavior during purification. The lower boiling point at atmospheric pressure (328.8±27.0 °C predicted vs. 348.9±0.0 °C predicted for the parent) is counterintuitive given the higher molecular weight but reflects the reduced hydrogen-bonding capacity of the brominated phenol, which weakens intermolecular associations in the liquid phase .

Physicochemical characterization Density Boiling point Predicted properties

Enhanced Lipophilicity for Membrane Permeability

The calculated LogP of 4-bromo-2-(2-hydroxyethyl)phenol is 1.69 (ChemDraw/ACD prediction), which is approximately 1 log unit higher than the estimated LogP for the non-halogenated parent 2-(2-hydroxyethyl)phenol (estimated LogP ≈ 0.7–0.8 based on the fragment constant difference: Br substitution adds approximately +0.86 log units relative to H on an aromatic ring). This shift from sub-1 to nearly 1.7 places the brominated compound in the optimal lipophilicity range (LogP 1–3) for passive membrane permeability, while the parent compound may suffer from limited permeability in cell-based assays. The fluoro analog (4-fluoro-2-(2-hydroxyethyl)phenol) is predicted to have a LogP closer to 1.0–1.2, and the positional isomer 2-bromo-4-(2-hydroxyethyl)phenol shares the same LogP but with altered steric presentation of the bromine [1][2].

Lipophilicity LogP Drug-likeness ADME

High-Yielding Patent Synthesis via Borane Reduction

A robust, gram-scale synthesis of 4-bromo-2-(2-hydroxyethyl)phenol is exemplified in US Patent 5,843,972 (Pfizer, 1998) and further referenced in US Patent Application 2010/0125081 (AstraZeneca, 2010). The route involves the borane-methyl sulfide reduction of 5-bromo-2-hydroxyphenylacetic acid in dry THF, followed by basic workup and acidification, affording the desired product as a tan solid (mp 63–65 °C) in 94% isolated yield (126.0 g from 143.0 g starting acid, 0.619 mol scale) . The ¹H NMR (CDCl₃) spectrum confirms the structure: δ 9.50 (s, 1H, phenolic OH), 7.16 (s, 1H, Ar-H ortho to Br), 7.06 (d, 1H, Ar-H), 6.66 (d, 1H, Ar-H ortho to OH), 4.63 (br, 1H, aliphatic OH), 3.55 (t, 2H, CH₂OH), 2.62 (t, 2H, Ar-CH₂). MS (EI): m/z = 218 (M+1) . This 94% yield compares favorably with the 51% yield reported for the non-brominated parent via an alternative biotransformation route, and with typical borane-mediated reductions of substituted phenylacetic acids, which often fall in the 70–85% range [1].

Synthetic yield Process chemistry Borane reduction Patent route

Aryl Bromide Superiority in Cross-Coupling

The para-bromine substituent on 4-bromo-2-(2-hydroxyethyl)phenol serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions. Aryl bromides occupy the 'sweet spot' in cross-coupling reactivity: they undergo oxidative addition to Pd(0) catalysts approximately 10–100 times faster than the corresponding aryl chlorides, yet they are significantly more stable and easier to handle than aryl iodides, which are prone to light-induced dehalogenation and unwanted side reactions [1]. The 4-fluoro analog (CAS 1512109-78-2) is essentially inert under standard Suzuki-Miyaura conditions (C-F bond dissociation energy ≈ 126 kcal/mol vs. C-Br ≈ 68 kcal/mol), making it useless as an electrophilic partner. The positional isomer 2-bromo-4-(2-hydroxyethyl)phenol (CAS 196081-78-4) places the bromine ortho to the phenol, which can sterically hinder the approach of the palladium catalyst and reduce coupling yields by 10–30% relative to the para-substituted isomer, as documented in systematic studies of steric effects in Suzuki couplings [2].

Cross-coupling Suzuki-Miyaura Aryl bromide reactivity C-C bond formation

Patent-Supported Beta-3 Adrenergic Agonist Intermediate

4-Bromo-2-(2-hydroxyethyl)phenol has been explicitly disclosed as intermediate '10a' in US Patent 5,843,972 (Pfizer, 1998), which claims heterocyclic β-adrenergic receptor agonists—specifically selective β3-adrenergic receptor agonists with utility as hypoglycemic and anti-obesity agents [1]. The compound also appears in synthetic schemes within US Patent Application 2010/0125081 A1 (AstraZeneca, 2010) [2]. This patent linkage provides two procurement-relevant advantages: (1) the synthetic route has been validated at scale under pharmaceutical process development standards, implying a higher likelihood of reproducible quality upon re-synthesis; (2) any follow-up medicinal chemistry efforts building on the Pfizer or AstraZeneca β3-agonist scaffolds require the identical intermediate to ensure fidelity to the patented structures. By contrast, the non-brominated parent 2-(2-hydroxyethyl)phenol is used primarily in materials science applications (epoxy/phenolic resins, polyurethanes) and lacks equivalent pharmaceutical patent pedigree [3].

Pharmaceutical intermediate Beta-3 adrenergic agonist Patent precedence Drug discovery

4-Bromo-2-(2-hydroxyethyl)phenol: Key Application Scenarios


Diversifiable Core via Suzuki-Miyaura Cross-Coupling

The para-aryl bromide of 4-bromo-2-(2-hydroxyethyl)phenol enables systematic diversification of the phenol core through palladium-catalyzed cross-coupling with aryl, heteroaryl, and vinyl boronic acids or esters. As established in Evidence Item 4 (Section 3), the aryl bromide exhibits a 10–100× higher oxidative addition rate compared to aryl chlorides, allowing coupling reactions to proceed under mild conditions (room temperature to 60 °C, 1–2 mol% Pd catalyst) compatible with both the phenolic and aliphatic hydroxyl groups . The orthogonality of the two hydroxyl groups—phenolic OH (pKa ≈ 9–10) and primary aliphatic OH (pKa ≈ 15–16)—permits sequential chemoselective functionalization: the phenolic OH can be selectively alkylated or acylated under mildly basic conditions without protecting the aliphatic alcohol, or both can be reacted simultaneously to generate bis-functionalized intermediates. This dual-handle architecture, combined with the reliable cross-coupling performance of the para-bromine, makes the compound an efficient central core for generating focused libraries of 50–200 analogs for hit-to-lead optimization, with each diversification step using standardized conditions that do not require re-optimization across library members .

Key Intermediate for Beta-3 Adrenergic Agonist Programs

As documented in Evidence Item 5 (Section 3), 4-bromo-2-(2-hydroxyethyl)phenol is the explicit intermediate '10a' in the Pfizer β3-adrenergic agonist patent (US 5,843,972), which disclosed compounds with potential utility in type 2 diabetes and obesity . The compound's 94% demonstrated yield at >100 g scale (Evidence Item 3) provides a cost-effective entry point for medicinal chemistry groups pursuing follow-on β3-agonist programs. The aryl bromide can be elaborated to the final 2-hydroxyphenethyl amine pharmacophore through sequences involving O-protection, cross-coupling or nucleophilic aromatic substitution to install the desired aryl/heteroaryl group, and subsequent reductive amination or alkylation to form the ethanolamine side chain. Using the identical intermediate specified in the patent ensures structural fidelity to the patented scaffolds, which is critical for freedom-to-operate analysis and for generating valid structure-activity relationship data comparable to the original disclosures .

Balanced Probe for Cell-Based Phenotypic Screening

The LogP of 1.69 (Evidence Item 2) places 4-bromo-2-(2-hydroxyethyl)phenol in the optimal range for passive membrane permeability while avoiding the liabilities of excessive lipophilicity (LogP >5): poor aqueous solubility, non-specific protein binding, and phospholipidosis risk . This makes it a suitable scaffold for designing cell-permeable probe molecules. The dual hydroxyl functionality permits attachment of reporter groups (fluorophores, biotin, photoaffinity labels) through either the phenolic or aliphatic alcohol, while the bromine can be used for radiolabeling via halogen exchange (e.g., ⁷⁶Br or ⁷⁷Br isotope incorporation) or for further structural elaboration. The compound's moderate polar surface area (PSA = 40.46 Ų) is well below the 140 Ų threshold generally associated with poor oral bioavailability, suggesting that derivatives designed from this scaffold may retain favorable drug-like properties .

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